3-Methyl-3'-thiomorpholinomethylbenzophenone
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the molecular geometry, bond lengths and angles, and the presence of any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions it undergoes.Scientific Research Applications
Thiomorpholine Derivatives in Medicinal Chemistry
Thiomorpholine and its derivatives are significant in medicinal chemistry, serving as building blocks for various therapeutic agents. For example, novel bridged bicyclic thiomorpholines have been synthesized, showing potential as useful building blocks in medicinal chemistry research, with some analogues entering human clinical trials due to their intriguing biological profiles (Walker & Rogier, 2013).
Benzophenone Derivatives in Material Science
Benzophenone and its derivatives are widely utilized in material science, particularly in the development of photophysics and photochemistry. For instance, conjugated polymers with donor−acceptor architectures involving carbazole and phenothiazine linked to quinoline units have been synthesized, showing significant intramolecular charge transfer, which is fundamental in photovoltaic applications and electronic materials (Jenekhe, Lu, & Alam, 2001).
Potential Applications in Fluorescence and Sensing
Compounds containing morpholine or thiomorpholine groups and benzophenone derivatives might also find applications in fluorescence and sensing technologies. For example, Schiff base chemosensors based on phenyl thiadiazole, a structure somewhat related to benzophenone, have been developed for the selective and sensitive detection of metal ions, demonstrating the potential utility of such compounds in environmental monitoring and biomedical diagnostics (Manna, Chowdhury, & Patra, 2020).
Safety And Hazards
This involves understanding the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.
Future Directions
This could involve potential applications of the compound, ongoing research, and areas where further research is needed.
properties
IUPAC Name |
(3-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVRSJNMKNHTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643351 | |
Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3'-thiomorpholinomethylbenzophenone | |
CAS RN |
898762-74-8 | |
Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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